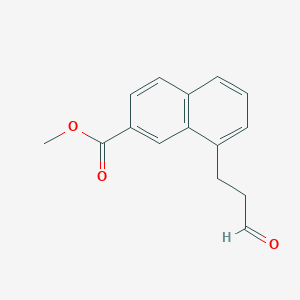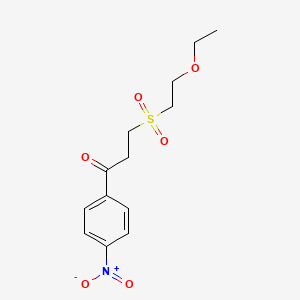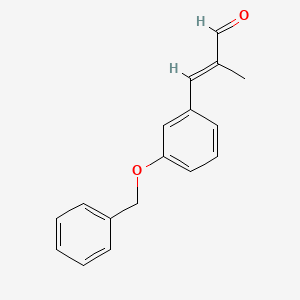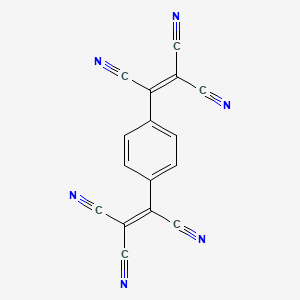
Plutonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plutonium tetrachloride is a chemical compound consisting of one plutonium atom and four chlorine atoms, with the chemical formula PuCl₄. It is a significant compound in the field of nuclear chemistry due to its unique properties and applications. Plutonium tetrachloride is typically encountered in research settings and is known for its role in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Plutonium tetrachloride can be synthesized through the chlorination of plutonium dioxide (PuO₂) using phosgene (COCl₂) or carbon tetrachloride (CCl₄) as chlorinating agents. The reaction typically occurs at elevated temperatures in a controlled environment to ensure the complete conversion of plutonium dioxide to plutonium tetrachloride .
Industrial Production Methods: In an industrial setting, the production of plutonium tetrachloride involves the use of high-temperature reactors where plutonium dioxide is exposed to chlorinating agents. The process requires careful handling and containment due to the radioactive nature of plutonium and the corrosive properties of the chlorinating agents .
Chemical Reactions Analysis
Types of Reactions: Plutonium tetrachloride undergoes various chemical reactions, including:
Oxidation: Plutonium tetrachloride can be oxidized to form higher oxidation state compounds such as plutonium hexachloride (PuCl₆).
Reduction: It can be reduced to lower oxidation state compounds, such as plutonium trichloride (PuCl₃), using reducing agents like calcium or lithium.
Substitution: Plutonium tetrachloride can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl₂) or other oxidizing agents.
Reduction: Calcium (Ca) or lithium (Li) at high temperatures.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Plutonium hexachloride (PuCl₆).
Reduction: Plutonium trichloride (PuCl₃).
Substitution: Various plutonium-ligand complexes.
Scientific Research Applications
Plutonium tetrachloride has several scientific research applications, including:
Chemistry: Used in the study of actinide chemistry and the synthesis of new plutonium compounds.
Biology: Research on the biological effects of plutonium compounds and their interactions with biological molecules.
Medicine: Investigations into the potential use of plutonium compounds in targeted radiotherapy.
Industry: Utilized in the production of nuclear fuels and the recycling of plutonium from spent nuclear fuel .
Mechanism of Action
The mechanism of action of plutonium tetrachloride involves its ability to form complexes with various ligands and its participation in redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include the formation of coordination complexes and the transfer of electrons during redox reactions .
Comparison with Similar Compounds
Plutonium Trichloride (PuCl₃): Similar in structure but with one less chlorine atom.
Plutonium Hexachloride (PuCl₆): Contains two additional chlorine atoms compared to plutonium tetrachloride.
Plutonium Tetrafluoride (PuF₄): Similar in structure but with fluorine atoms instead of chlorine .
Uniqueness: Plutonium tetrachloride is unique due to its specific oxidation state and its ability to form a variety of complexes with different ligands. Its reactivity and the types of reactions it undergoes make it a valuable compound for research in nuclear chemistry and related fields .
Properties
CAS No. |
161280-01-9 |
|---|---|
Molecular Formula |
Cl4Pu-4 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
plutonium;tetrachloride |
InChI |
InChI=1S/4ClH.Pu/h4*1H;/p-4 |
InChI Key |
NNALTLJZLYPYIY-UHFFFAOYSA-J |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)




